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Pomalidomide-PEG3-NH-Boc

PROTAC linker optimization ternary complex

Researchers developing PROTACs face impurity-driven assay artifacts and linker length optimization challenges. Pomalidomide-PEG3-NH-Boc (CAS 2204246-03-5) provides a defined PEG3 spacer with Boc-protected amine for modular conjugation. • >98% purity minimizes competitive CRBN antagonism, ensuring DC50 values reflect true linker effects. • Orthogonal Boc deprotection enables sequential solid-phase synthesis of degrader libraries. • PEG3 length (≈12 atoms) meets the >10-atom threshold for productive ternary complex formation. Procure high-purity lots with full analytical certification for reliable SAR. Immediate global shipping from BenchChem.

Molecular Formula C26H36N4O9
Molecular Weight 548.593
CAS No. 2204246-03-5
Cat. No. B2509437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePomalidomide-PEG3-NH-Boc
CAS2204246-03-5
Molecular FormulaC26H36N4O9
Molecular Weight548.593
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O
InChIInChI=1S/C26H36N4O9/c1-26(2,3)39-25(35)28-10-12-37-14-16-38-15-13-36-11-9-27-18-6-4-5-17-21(18)24(34)30(23(17)33)19-7-8-20(31)29-22(19)32/h4-6,19,27H,7-16H2,1-3H3,(H,28,35)(H,29,31,32)
InChIKeyZAQGFFFSCSRSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pomalidomide-PEG3-NH-Boc Overview


Pomalidomide-PEG3-NH-Boc (CAS: 2204246-03-5) is a synthesized E3 ligase ligand-linker conjugate that incorporates a pomalidomide-based cereblon (CRBN) recruiting ligand and a 4-unit polyethylene glycol (PEG) linker with a Boc-protected terminal amine [1]. This compound serves as a versatile building block for the synthesis of proteolysis-targeting chimeras (PROTACs), enabling modular conjugation to target-protein ligands after Boc deprotection . With a molecular formula of C26H36N4O9 and a molecular weight of 548.59 g/mol, this intermediate provides a defined PEG3 spacer length that positions the CRBN-recruiting warhead at a specific distance from the conjugation site [2].

Uniqueness of Pomalidomide-PEG3-NH-Boc


Pomalidomide-PEG3-NH-Boc cannot be simply interchanged with other pomalidomide-PEGn linker conjugates because linker length and composition are critical determinants of ternary complex formation and degradation efficiency in PROTAC systems [1]. Even slight alterations in the number of PEG units can substantially affect the spatial orientation between the E3 ligase and the target protein, with studies demonstrating that PROTAC potency can vary by orders of magnitude depending on linker length optimization [2]. Additionally, chromatographic impurities common in pomalidomide-PEG conjugates—including cryptic impurities generated during nucleophilic aromatic substitution with PEG-amines—can act as competitive CRBN antagonists, artificially skewing degradation assays and invalidating structure-activity relationship conclusions [3].

Selection Evidence for Pomalidomide-PEG3-NH-Boc


PEG3 Linker and Ternary Complex Formation

Pomalidomide-PEG3-NH-Boc provides a PEG3 (4-unit, approximately 12-atom) spacer that occupies a balanced intermediate position between shorter PEG2 linkers (8-atom) and longer PEG4 linkers (16-atom), offering distinct conformational characteristics that affect ternary complex geometry [1]. While PEG2 linkers favor tighter E3-target proximity with reduced steric hindrance for small-molecule targets, PEG3 linkers provide enhanced conformational flexibility that can accommodate proteins with less accessible binding pockets . In p300/CBP degrader studies, linker length greater than 10 atoms (PEG4) was required for optimal degradation, positioning PEG3 at the threshold for effective ternary complex formation [1].

PROTAC linker optimization ternary complex

Optimized Synthesis for Rapid Conjugation

Recent methodology advances specifically targeting pomalidomide-conjugate synthesis have demonstrated that optimized temperature elevation combined with delayed reagent feeding can reduce complete reaction times to minutes while minimizing byproduct formation [1]. Traditional protocols for synthesizing pomalidomide-PEG conjugates involving nucleophilic aromatic substitution with PEG-amines suffer from prolonged reaction times and extensive byproduct formation, including cryptic impurities that co-elute with the desired product [2]. Application of the optimized methodology to pomalidomide-PEG3-NH-Boc synthesis reduces reaction timeframes from hours to minutes [1].

pomalidomide conjugation reaction optimization PROTAC synthesis

Purity Impact on DC50 Assay Reliability

High-purity pomalidomide derivatives are essential for reliable PROTAC degradation assays, as chromatographic impurities can act as competitive CRBN antagonists that artificially inflate apparent DC50 values [1]. Co-eluting impurities that bind CRBN but fail to form productive ternary complexes can reduce the effective concentration of functional degrader, such that a batch with 95% purity by UV may deliver only 60% of the expected degradation amplitude [1]. Forced-degradation studies (60°C, pH 7.4, 48 hours) must show <2% new peak formation to ensure batch-to-batch reproducibility [1].

PROTAC purity DC50 assay reliability

Boc Protection for Sequential Conjugation

Pomalidomide-PEG3-NH-Boc features a Boc-protected terminal amine that can be selectively deprotected under mild acidic conditions (e.g., TFA/DCM) without affecting the pomalidomide glutarimide ring or the phthalimide carbonyls essential for CRBN binding [1]. In contrast, Pomalidomide-PEG3-NH2 (hydrochloride salt) lacks this protective group and requires immediate conjugation or careful storage to prevent amine oxidation and undesired side reactions . The modular chemistry toolbox for cereblon-directed PROTACs specifically includes Boc-protected amine intermediates as preferred building blocks because they enable sequential conjugation strategies where the linker is first attached to the target ligand before E3 ligase recruitment [1].

orthogonal protection PROTAC synthesis solid-phase synthesis

Applications of Pomalidomide-PEG3-NH-Boc


Solid-Phase PROTAC Library Synthesis

Pomalidomide-PEG3-NH-Boc is ideally suited for solid-phase PROTAC synthesis workflows where azide intermediates with defined linker lengths are required [1]. Following Boc deprotection, the free amine can be conjugated to target-protein ligands via triazole, amide, or urea bond formation, enabling rapid parallel synthesis of PROTAC libraries with consistent PEG3 linker geometry. The PEG3 length provides a versatile intermediate range suitable for initial screening campaigns before linker optimization [2].

Orthogonal Conjugation for Heterobifunctional Degraders

The Boc-protected amine of Pomalidomide-PEG3-NH-Boc enables orthogonal deprotection strategies where the linker can be first conjugated to a target ligand (e.g., BRD4 inhibitor, kinase inhibitor) under conditions that preserve the Boc group, followed by acidic deprotection and subsequent coupling to additional functional modules [1]. This sequential approach is particularly valuable for constructing degrader molecules where the warhead-linker conjugate must be purified and characterized before final E3 ligase recruitment [3].

Reproducible High-Throughput PROTAC Screening

For high-throughput PROTAC screening campaigns where DC50 values guide linker optimization decisions, procuring high-purity lots of Pomalidomide-PEG3-NH-Boc (>98%) is essential to avoid impurity-driven assay artifacts [1]. Impurities in pomalidomide-PEG conjugates can act as competitive CRBN antagonists, reducing functional degrader concentration and invalidating SAR conclusions. Specifying lots with comprehensive analytical certification ensures that degradation readouts reflect genuine linker effects rather than batch-to-batch purity variation [2].

p300/CBP and Transcription Factor Degraders

Studies on p300/CBP degraders have demonstrated that linker length greater than 10 atoms (PEG4) is required for optimal degradation activity [1]. Pomalidomide-PEG3-NH-Boc, with approximately 12 atoms between the pomalidomide 4-amino position and the terminal amine, meets this threshold while offering a distinct conformational profile compared to longer PEG4 linkers. This makes it suitable for developing degraders targeting transcription factors and epigenetic regulators where precise spatial orientation between CRBN and the target protein is critical for productive ternary complex formation [2].

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